Ethyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a fluorophenyl group, a carbamoyl group, a triazolopyridine ring, and a thioacetamido group attached to a benzoate ester .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyridine ring is a heterocyclic ring containing nitrogen atoms, which can participate in various types of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. The presence of the ester group, for example, means it could undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, affecting its solubility in various solvents .Scientific Research Applications
Synthesis and Characterization
Complex heterocycles, including those similar to Ethyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate, are synthesized and characterized for their unique chemical properties. For example, studies like those by Fadda et al. (2017) and Mohamed (2021) focus on the synthesis of innovative heterocycles incorporating thiadiazole and pyridine moieties, respectively. These compounds are synthesized through various chemical reactions and characterized using spectroscopic techniques to understand their structure and potential chemical behaviors Fadda et al., 2017; Mohamed, 2021.
Antimicrobial Applications
Compounds with complex heterocyclic structures are often evaluated for their antimicrobial properties. For instance, El‐Kazak and Ibrahim (2013) synthesized a novel series of polynuclear pyrido and thiazolo triazoloquinazolines, which were screened for antimicrobial activity. Such studies suggest that structurally complex heterocycles could serve as potential antimicrobial agents, providing a foundational approach for the development of new drugs or pesticides El‐Kazak & Ibrahim, 2013.
Biological Evaluation and Drug Discovery
Further research explores the modification and evaluation of heterocyclic compounds for biological applications. Wang et al. (2015) investigated modifications of a specific compound for its anticancer effects, toxicity, and inhibitory activity against PI3Ks and mTOR, highlighting the potential of these compounds in drug discovery and development Wang et al., 2015.
Future Directions
Mechanism of Action
Target of action
The compound contains a [1,2,4]triazolo[4,3-a]pyridine moiety . Triazole compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors .
Biochemical pathways
Without specific information on the compound, it’s challenging to accurately describe the biochemical pathways it might affect. Triazole compounds have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
properties
IUPAC Name |
ethyl 2-[[2-[[6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O4S/c1-2-34-23(33)18-8-3-4-9-19(18)27-21(31)14-35-24-29-28-20-11-10-15(13-30(20)24)22(32)26-17-7-5-6-16(25)12-17/h3-13H,2,14H2,1H3,(H,26,32)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOXVLZQYYSMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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